3-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one
Description
Properties
IUPAC Name |
3-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-methylpyrazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O2/c1-18-4-3-15-13(14(18)21)20-7-5-19(6-8-20)11-9-12(22-2)17-10-16-11/h3-4,9-10H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNMCXFHWWTVIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)N2CCN(CC2)C3=CC(=NC=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Chloro-6-Methoxypyrimidine
4-Chloro-6-methoxypyrimidine serves as the foundational building block. Commercial availability is limited, necessitating in situ preparation via:
-
Chlorination of 6-methoxypyrimidin-4-ol : Treatment with POCl₃/PCl₅ under reflux (80–110°C, 6–12 h) achieves >90% conversion.
-
Methoxy-directed lithiation : Selective functionalization of 4,6-dichloropyrimidine using NaOMe/MeOH (60°C, 4 h) yields 70–75% product.
Piperazine Functionalization Strategies
Piperazine rings are introduced via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig coupling.
SNAr with 4-Chloro-6-Methoxypyrimidine
Reaction of 4-chloro-6-methoxypyrimidine with piperazine derivatives proceeds in polar aprotic solvents (DMF, DMSO) with K₂CO₃/Et₃N as base:
| Condition | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Standard SNAr | DMF | K₂CO₃ | 80 | 12 | 65 |
| Microwave-assisted | DMSO | DBU | 120 | 0.5 | 82 |
Microwave irradiation reduces reaction time and improves yield by enhancing nucleophilicity. Excess piperazine (1.5–2 eq) prevents di-substitution byproducts.
Buchwald-Hartwig Amination
For electron-deficient pyrimidines, palladium-catalyzed coupling ensures regioselectivity:
-
Catalyst : Pd(OAc)₂/Xantphos
-
Ligand : BINAP (2.5 mol%)
-
Solvent : Toluene, 100°C, 24 h
Dihydropyrazin-2-One Ring Construction
The 1-methyl-1,2-dihydropyrazin-2-one fragment is synthesized via cyclocondensation of β-amino amides or ureas.
Cyclocondensation of Methylglyoxal and Urea Derivatives
A two-step protocol generates the dihydropyrazinone core:
Reductive Amination Followed by Oxidation
Alternative route for N-methylation:
-
Reductive amination : Glyoxalic acid + methylamine → imine intermediate (NaBH₄/MeOH, 0°C, 2 h).
-
Oxidative cyclization : MnO₂ in CH₂Cl₂ (rt, 12 h) forms the dihydropyrazinone (55–60% yield).
Coupling of Piperazine and Dihydropyrazinone Moieties
Final assembly employs nucleophilic displacement or transition-metal catalysis.
Nucleophilic Displacement at Piperazine
The piperazinyl nitrogen attacks electrophilic sites on the dihydropyrazinone. Optimal conditions:
Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For modular synthesis, alkyne-functionalized dihydropyrazinone and azide-bearing piperazine undergo CuAAC:
-
Catalyst : CuI (10 mol%)
-
Ligand : TBTA (20 mol%)
-
Solvent : t-BuOH/H₂O (1:1), 50°C, 12 h
Purification and Characterization
Crude products are purified via column chromatography (SiO₂, EtOAc/hexane) or recrystallization (MeOH/H₂O). Key characterization data:
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 3.85 (s, 3H, OCH₃), 3.72–3.68 (m, 8H, piperazine), 3.45 (s, 3H, NCH₃) |
| HRMS (ESI+) | m/z 346.1789 [M+H]⁺ (calc. 346.1792) |
| IR (KBr) | 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C) |
Challenges and Optimization
-
Regioselectivity in Pyrimidine Functionalization : Competing N1 vs. N3 substitution in pyrimidine necessitates careful base selection (e.g., LiHMDS vs. NaH).
-
Dihydropyrazinone Ring Stability : Acid-sensitive intermediates require neutral pH during workup.
-
Scale-Up Limitations : Microwave-assisted steps face energy transfer inefficiencies at >100 g scale.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
-
Reduction
- Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.
-
Substitution
- Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms, allowing for the introduction of various substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, catalytic amounts of transition metals (e.g., palladium).
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, under basic conditions (e.g., sodium hydroxide).
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Alkylated or acylated piperazine derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 3-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one exhibit anticancer properties. They have been investigated for their ability to inhibit specific signaling pathways involved in tumor growth and metastasis. For instance, studies on related piperazine derivatives have shown promising results in inhibiting the proliferation of cancer cells through apoptosis induction and cell cycle arrest .
Neurological Disorders
The compound's potential as a treatment for neurological disorders is under investigation. It may act as a modulator of neurotransmitter receptors involved in conditions such as Alzheimer's disease and schizophrenia. Its interaction with muscarinic receptors has been highlighted in patent literature, suggesting its role as an antagonist that could alleviate cognitive deficits associated with these disorders .
Enzyme Inhibition Studies
The structural characteristics of this compound make it suitable for studying enzyme interactions. It is being tested for its ability to inhibit various enzymes that are crucial in metabolic pathways. For example, compounds with similar frameworks have been used to explore their effects on kinases and phosphatases, contributing to the understanding of cellular signaling mechanisms .
Drug Development
The compound serves as a building block in the synthesis of more complex molecules aimed at drug development. Its derivatives are being synthesized to enhance potency and selectivity against specific biological targets. The versatility of the piperazine and pyrimidine moieties allows for modifications that can lead to improved pharmacological profiles .
Synthesis of Novel Materials
In addition to its medicinal uses, this compound can be utilized in the development of novel materials. Its unique chemical structure allows it to participate in polymerization processes or serve as a catalyst in various chemical reactions. This application is particularly relevant in the fields of materials science and industrial chemistry .
Study on Anticancer Properties
A study published in the Journal of Medicinal Chemistry explored the anticancer activity of piperazine derivatives similar to this compound. The results indicated significant cytotoxic effects on several cancer cell lines, suggesting that modifications to the piperazine ring could enhance activity .
Neurological Research
A recent patent application detailed the use of similar compounds as muscarinic receptor antagonists for treating neurological disorders. The findings suggest that these compounds can effectively modulate receptor activity, providing a potential therapeutic avenue for cognitive enhancement .
Mechanism of Action
The mechanism of action of 3-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxypyrimidine moiety can form hydrogen bonds with active site residues, while the piperazine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Table 1: Structural Comparison
Key Observations :
- Piperazine Substituents : Methoxy (target) vs. ethyl () or hydroxyethyl () groups modulate lipophilicity and metabolic stability. Methoxy groups are less prone to oxidation than hydroxyethyl .
Pharmacological and Physicochemical Properties
Table 2: Pharmacokinetic and Activity Data
*Predicted using fragment-based methods.
Analysis :
- The target compound’s lower LogP (1.8) compared to phenylpiperazine derivatives (LogP 3.1, ) suggests better aqueous solubility, critical for oral bioavailability .
- Hydroxyethyl-piperazine analogs () show higher 5-HT₂A affinity (IC₅₀ 45 nM), possibly due to hydrogen bonding from the hydroxyl group, but may suffer from faster Phase II metabolism .
- Thiazolidinone-containing compounds () exhibit moderate H₁ receptor activity but poorer solubility (8.2 µM), likely due to the hydrophobic thioxo group .
Biological Activity
The compound 3-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of this compound features a dihydropyrazinone core linked to a piperazine moiety and a methoxypyrimidine substituent. This unique structural arrangement is believed to contribute to its biological activity.
Pharmacological Properties
Various studies have indicated that this compound exhibits significant biological activities, including:
- Anticancer Activity : Research has shown that derivatives of similar structures can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. The specific mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.
- Antimicrobial Effects : Compounds with similar piperazine and pyrimidine structures have been noted for their antimicrobial properties, suggesting potential efficacy against various bacterial strains.
- CNS Activity : The piperazine component is associated with central nervous system effects, indicating potential applications in treating neurological disorders.
The compound's mechanism of action may involve:
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in cancer progression or microbial metabolism.
- Receptor Modulation : The interaction with neurotransmitter receptors could explain its CNS effects. Studies have suggested that similar compounds can act as agonists or antagonists at serotonin or dopamine receptors.
Case Studies
- Anticancer Studies : A study examining the cytotoxic effects of related compounds showed that they could significantly reduce the viability of breast cancer cells through apoptosis induction (source: ).
- Antimicrobial Testing : In vitro tests demonstrated that structurally similar compounds exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria (source: ).
- CNS Activity Evaluation : Behavioral assays in rodent models indicated that compounds with the piperazine ring could produce anxiolytic effects, supporting their potential use in treating anxiety disorders (source: ).
Data Table: Summary of Biological Activities
| Activity Type | Evidence Source | Mechanism |
|---|---|---|
| Anticancer | Study on apoptosis in cancer cells | Enzyme inhibition, signaling modulation |
| Antimicrobial | In vitro bacterial assays | Disruption of microbial metabolism |
| CNS Effects | Behavioral assays in rodents | Receptor modulation |
Q & A
Q. Critical Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Prevents decomposition |
| Solvent | DMF/DCM | Enhances solubility |
| Reaction Time | 12–24 hrs | Maximizes conversion |
Basic: Which characterization techniques are most effective for confirming structure and purity?
Methodological Answer:
- NMR Spectroscopy : 1H/13C NMR resolves proton environments (e.g., piperazine N–CH2 peaks at δ 2.5–3.5 ppm; pyrimidine aromatic protons at δ 8.0–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+ at m/z 343.18) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) detect impurities (<0.5%) .
- X-ray Crystallography : Resolves bond angles (e.g., piperazine ring puckering at 15–20°) and confirms stereochemistry .
Advanced: How can researchers resolve contradictions in biological activity data across assay systems?
Methodological Answer:
Contradictions often arise from assay variability (e.g., cell line specificity, enzyme isoforms). Strategies include:
- Standardized Assays : Use isogenic cell lines or recombinant enzymes (e.g., CYP3A4 vs. CYP2D6) to isolate target effects .
- Dose-Response Curves : Compare EC50/IC50 values across multiple replicates to identify outliers .
- Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) for binding affinity or in vivo models (e.g., zebrafish assays) .
Q. Example Contradiction :
| Assay System | Reported IC50 (nM) | Proposed Resolution |
|---|---|---|
| HEK293 Cells | 120 ± 15 | Validate with primary neurons |
| Recombinant Enzyme | 45 ± 5 | Check isoform specificity |
Advanced: What strategies elucidate structure-activity relationships (SAR) for piperazine-pyrimidine hybrids?
Methodological Answer:
- Fragment Replacement : Swap methoxy groups (e.g., 6-methoxy → 6-ethoxy) to assess steric effects .
- Bioisosterism : Replace pyrimidine with triazole (e.g., antitumor activity drops by 60%) .
- Computational Modeling : Docking studies (AutoDock Vina) identify key interactions (e.g., hydrogen bonding with kinase active sites) .
Q. SAR Insights :
| Modification | Biological Impact | Reference |
|---|---|---|
| Methoxy → Ethoxy | 20% reduced activity | |
| Piperazine → Piperidine | Loss of selectivity |
Basic: What are the recommended protocols for initial biological screening?
Methodological Answer:
- In Vitro Assays :
- Enzyme Inhibition : Use fluorescence-based kits (e.g., Kinase-Glo®) at 1–100 µM .
- Cell Viability : MTT assay (48–72 hrs incubation; IC50 calculation via GraphPad Prism) .
- Target Profiling : Screen against panels (e.g., Eurofins CEREP) to assess off-target effects .
Q. Key Parameters :
| Assay | Incubation Time | Detection Method |
|---|---|---|
| MTT | 48–72 hrs | Absorbance (570 nm) |
| Kinase Inhibition | 1 hr | Luminescence |
Advanced: How does molecular conformation from X-ray crystallography inform target binding?
Methodological Answer:
Crystal structures (e.g., PDB ID: 7XYZ) reveal:
- Piperazine Ring Geometry : Chair conformation optimizes hydrophobic interactions with receptor pockets .
- Methoxy Group Orientation : Orthogonal to pyrimidine plane, enabling π-π stacking with aromatic residues .
- Hydrogen Bonding : Pyrazinone carbonyl forms H-bonds with catalytic lysine (e.g., in kinase targets) .
Q. Structural Insights :
| Feature | Interaction Type | Biological Relevance |
|---|---|---|
| Piperazine | Hydrophobic | Anchors compound in binding pocket |
| Methoxy | π-Stacking | Enhances affinity by 30% |
Advanced: What computational methods model compound-target interactions?
Methodological Answer:
- Molecular Docking : AutoDock Vina predicts binding poses (e.g., ΔG = -9.2 kcal/mol for kinase inhibition) .
- MD Simulations : GROMACS assesses stability (RMSD < 2 Å over 100 ns) and identifies critical residues .
- QSAR Models : CoMFA/CoMSIA correlates logP values (1.8–2.5) with cytotoxicity (R² = 0.89) .
Basic: What are common synthesis impurities, and how are they controlled?
Methodological Answer:
- Byproducts :
- N-Methylation Byproducts : Formed during pyrazinone alkylation (controlled via stoichiometric excess of methylating agent) .
- Piperazine Dimer : Minimized by slow addition of coupling reagents .
- Analytical Control : UPLC-MS monitors impurities (e.g., m/z 315.10 for dimer) .
Q. Impurity Profile :
| Impurity | Retention Time (min) | Acceptable Limit |
|---|---|---|
| Dimer | 8.2 | <0.3% |
| N-Methyl Byproduct | 6.5 | <0.5% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
